Potassium tetrakis(4-tert-butylphenyl)borate
Description
Molecular Weight and Compositional Analysis
The molecular formula C₄₀H₅₂BK corresponds to a molecular weight of 582.75 g/mol . Compositional breakdown is as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage Composition |
|---|---|---|---|---|
| Carbon | 40 | 12.01 | 480.40 | 82.43% |
| Hydrogen | 52 | 1.008 | 52.42 | 8.99% |
| Boron | 1 | 10.81 | 10.81 | 1.85% |
| Potassium | 1 | 39.10 | 39.10 | 6.71% |
Key Observations :
- High carbon content (82.43%) arises from the aromatic and tert-butyl groups.
- The potassium ion contributes 6.71% to the total mass, critical for charge balance.
CAS Registry Number and Alternative Designations
The compound is universally identified by the CAS Registry Number 401818-78-8 . Alternative designations include:
| Synonym | Source |
|---|---|
| Tetrakis(4-tert-butylphenyl)boron potassium | |
| Potassium tetrakis[4-(tert-butyl)phenyl]borate | |
| MFCD03095493 (MDL Number) |
Nomenclature Notes :
- IUPAC vs. Common Names : While the IUPAC name emphasizes substituent positions, industrial references often simplify to "potassium tetrakis(4-t-Bu-phenyl)borate".
- Steric Descriptors : Terms like "tetrakis" highlight the four identical substituents, distinguishing it from analogs with mixed aryl groups.
Properties
IUPAC Name |
potassium;tetrakis(4-tert-butylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52B.K/c1-37(2,3)29-13-21-33(22-14-29)41(34-23-15-30(16-24-34)38(4,5)6,35-25-17-31(18-26-35)39(7,8)9)36-27-19-32(20-28-36)40(10,11)12;/h13-28H,1-12H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPXNGBLXJXCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635699 | |
| Record name | Potassium tetrakis(4-tert-butylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401818-78-8 | |
| Record name | Potassium tetrakis(4-tert-butylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 401818-78-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactions Analysis
Potassium tetrakis(4-tert-butylphenyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions where the tert-butylphenyl groups can be replaced by other functional groups. Common reagents used in these reactions include tert-butyllithium, tetrahydrofuran, and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium tetrakis(4-tert-butylphenyl)borate is a chemical compound with the molecular formula C40H52BK and a molecular weight of 582.8 g/mol. It is typically available with a purity of 95% and is used in various scientific research applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, spanning chemistry, biology, and industry.
Chemistry
- Lewis Acid Catalyst: It serves as a Lewis acid catalyst in organic synthesis, facilitating reactions like alcohol etherification and olefin polymerization.
Biology
- Soft Glass Materials: It is used in the preparation of soft glass materials that exhibit stable optical properties and adjustable flexibility.
Industry
- Production of Materials: It is used in the production of materials with specific optical and mechanical properties, such as flexible and stable soft glass.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Under specific conditions, this compound can be oxidized to form borate esters.
- Reduction: It can be reduced to form borohydrides.
- Substitution: It participates in substitution reactions where the tert-butylphenyl groups can be replaced by other functional groups. Common reagents used in these reactions include tert-butyllithium, tetrahydrofuran, and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Structural and Substituent Effects
The substituents on tetraarylborates critically influence their chemical and physical properties. Below is a comparative table of key derivatives:
*Estimated based on tert-butylphenyl substituent mass.
Key Observations:
- Electronic Effects: Chlorophenyl and fluorophenyl derivatives exhibit electron-withdrawing effects, stabilizing negative charges on the borate anion. This makes them suitable for electrochemical applications . In contrast, tert-butyl groups are electron-donating, which may decrease charge delocalization but improve compatibility with hydrophobic matrices in sensors .
Biological Activity
Overview
Potassium tetrakis(4-tert-butylphenyl)borate (KTFPB) is a boron-based compound with the molecular formula CHBK and a molecular weight of approximately 582.8 g/mol. It has garnered attention for its applications in organic synthesis as a Lewis acid catalyst and in various biological contexts. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : Potassium tetrakis(4-tert-butylphenyl)boranuide
- CAS Number : 401818-78-8
- Molecular Weight : 582.8 g/mol
- Purity : Typically around 95% .
KTFPB functions primarily as a Lewis acid catalyst in organic reactions, facilitating processes such as alcohol etherification and olefin polymerization. Its role in biological systems may be linked to its ability to interact with various biomolecules, potentially influencing biochemical pathways and cellular responses.
1. Antioxidant Properties
Research has indicated that KTFPB may exhibit antioxidant properties similar to other tert-butyl-substituted compounds. For instance, studies on related compounds like phenyl-alpha-tert-butyl nitrone (PBN) demonstrate their capacity to reduce oxidative stress in cellular models, which could be extrapolated to KTFPB given their structural similarities. PBN has shown effectiveness in reducing mitochondrial reactive oxygen species production, thereby protecting cardiac tissues from oxidative damage in experimental models of Chagas disease .
2. Cellular Mechanisms
KTFPB's interaction with cellular components has been explored in various contexts:
- Cell Viability : In vitro studies suggest that KTFPB can influence cell viability through modulation of oxidative stress pathways.
- Enzyme Activity : As a Lewis acid, it may alter enzyme activities by changing the local environment around active sites, potentially enhancing or inhibiting enzymatic reactions.
Study 1: Cardiac Protection via Oxidative Stress Reduction
A study investigated the effects of PBN on cardiac tissues infected with Trypanosoma cruzi, revealing significant reductions in mitochondrial dysfunction and oxidative damage. Although KTFPB was not directly studied, its structural analogs suggest potential similar protective effects against oxidative stress .
Study 2: Optical Properties in Biological Systems
KTFPB has been utilized in the preparation of soft glass materials with stable optical properties, which could have implications for biomedical imaging technologies. The ability to modify optical characteristics can enhance the detection capabilities of fluorescent markers in biological assays .
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|
| This compound | CHBK | 582.8 g/mol | Organic synthesis, potential antioxidant activity |
| Potassium tetrakis(4-chlorophenyl)borate | CHBClK | 582.3 g/mol | Lipophilic anionic sites for sensors |
| Potassium tetrakis(4-bromophenyl)borate | CHBrK | 583.0 g/mol | Similar applications with different reactivity |
Preparation Methods
General Framework for Borate Salt Synthesis
The preparation of potassium tetraarylborates typically follows a two-step mechanism: (1) generation of the arylboron intermediate and (2) metathesis with potassium salts. For potassium tetrakis(4-tert-butylphenyl)borate, this involves substituting aryl groups onto a boron center followed by ion exchange. A representative pathway derived from analogous systems involves:
Aryl lithium reagent preparation :
4-tert-Butylphenyllithium is synthesized via lithiation of 4-tert-butylbromobenzene using butyllithium in anhydrous tetrahydrofuran (THF) at −78°C.Boron trifluoride complexation :
The aryl lithium species reacts with boron trifluoride etherate (BF₃·OEt₂) to form tris(4-tert-butylphenyl)borane.Quaternary borate formation :
Subsequent reaction with an additional equivalent of 4-tert-butylphenyllithium yields the lithium tetrakis(4-tert-butylphenyl)borate intermediate.Potassium salt metathesis :
Treatment with potassium chloride precipitates the target compound.
Optimized Reaction Conditions
Key parameters influencing yield and purity include:
- Temperature control : Maintaining subzero temperatures (−70°C to 0°C) during aryl lithium formation minimizes side reactions.
- Solvent selection : Anhydrous ethers (e.g., butyl ether or THF) prevent protonolysis of the aryl lithium intermediate.
- Stoichiometric precision : A 4:1 molar ratio of aryl lithium to boron trihalide ensures complete substitution.
Comparative Analysis of Boron Source Reactivity
Boron Trihalides vs. Borohydrides
Patent data for potassium tetrakis(pentafluorophenyl)borate synthesis reveals that boron trichloride (BCl₃) achieves higher yields (96.8%) compared to boron trifluoride (BF₃, 88.6%). This trend likely extends to 4-tert-butylphenyl systems due to BCl₃’s stronger Lewis acidity, which accelerates aryl group transfer.
Table 1: Yield Dependence on Boron Precursor (Adapted from)
| Boron Source | Yield (%) | Purity (NMR, %) |
|---|---|---|
| BCl₃ | 96.8 | >99 |
| BF₃ | 88.6 | 96 |
Purification and Isolation Techniques
Solvent Distillation and Precipitation
Post-reaction workup involves:
Analytical Validation
- ¹¹B NMR spectroscopy : A singlet near δ −15 ppm confirms tetracoordinate boron.
- Elemental analysis : Chloride content <0.05 wt% ensures minimal ionic impurities.
Challenges in Sterically Hindered Systems
Steric Effects on Reaction Kinetics
The tert-butyl groups’ bulkiness slows aryl lithium coordination to boron centers. Patent data for pentafluorophenyl analogues show that extending reaction times to 12 hours improves yields from 80.8% to 89.4%. Similar adjustments are recommended for 4-tert-butylphenyl derivatives.
Byproduct Formation
Incomplete substitution generates tris(aryl)borane contaminants (e.g., KB(C₆F₅)₃OH), which are minimized by:
- Excess aryl lithium : A 1.1:1 molar ratio of ArX:LiR ensures complete boron functionalization.
- Low-temperature workup : Quenching at −70°C prevents borane hydrolysis.
Scalability and Industrial Adaptations
Q & A
Q. What are the standard synthetic routes for preparing potassium tetrakis(4-tert-butylphenyl)borate, and how is purity ensured?
Methodological Answer: this compound is typically synthesized via ion exchange reactions. A common approach involves reacting a Grignard reagent (e.g., 4-tert-butylphenylmagnesium bromide) with a boron precursor (e.g., BF₃·OEt₂) to form the borate anion, followed by ion exchange with potassium salts (e.g., KF or K₂CO₃) . Purity is ensured through recrystallization in solvents like methanol-water mixtures and validated via elemental analysis, NMR spectroscopy, and X-ray diffraction (for crystal structure confirmation) .
Q. How is this compound characterized in terms of structural and thermal stability?
Methodological Answer: Structural characterization employs single-crystal X-ray diffraction to resolve bond lengths (e.g., B–C and C–H interactions) and confirm the tetrahedral geometry of the borate anion . Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), with decomposition temperatures typically exceeding 250°C due to the steric bulk of the 4-tert-butylphenyl groups .
Q. What are the primary applications of this compound in electrochemical sensing?
Methodological Answer: This borate is widely used as a lipophilic anion exchanger in ion-selective electrodes (ISEs). Its large aromatic π-system enhances selectivity for aromatic cations (e.g., organic ammonium ions) via non-covalent interactions, improving sensor response times and detection limits. Membranes are prepared by dispersing the borate in plasticized polyvinyl chloride (PVC) matrices .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-tert-butylphenyl substituent influence catalytic activity in transition metal-free reactions?
Methodological Answer: The tert-butyl groups enhance steric bulk, stabilizing reactive intermediates through non-covalent interactions (e.g., π-π stacking) while minimizing unwanted side reactions. For example, in hydrosilylation reactions, the borate activates phenylsilane via weak anion-π interactions, lowering the activation energy for ester deoxygenation. Kinetic studies (e.g., Eyring plots) and density functional theory (DFT) calculations are used to quantify these effects .
Q. What experimental strategies address solubility challenges of this compound in non-polar solvents?
Methodological Answer: Solubility limitations in apolar solvents (e.g., toluene) are mitigated by:
Q. How does the borate’s structure impact selectivity in ion-selective membranes?
Methodological Answer: Comparative studies using substituted tetraphenylborates (e.g., 4-fluoro, 4-chloro) reveal that the tert-butyl groups enhance selectivity for aromatic cations due to:
- Increased lipophilicity : Reduces ion leakage in aqueous environments.
- Steric shielding : Blocks interference from bulky anions (e.g., ClO₄⁻).
- Enhanced π-interactions : Strengthens binding to aromatic intermediates (e.g., o-phenylenediamine oxidation products). Selectivity coefficients (log K) are determined via the separate solution method .
Q. What are the key considerations for scaling up the synthesis of this compound while maintaining reproducibility?
Methodological Answer: Critical factors include:
- Reagent purity : Use of anhydrous Grignard reagents to prevent hydrolysis.
- Temperature control : Maintaining sub-0°C conditions during boron precursor addition to avoid exothermic side reactions.
- Ion exchange optimization : Employing excess K₂CO₃ to ensure complete cation exchange, followed by rigorous washing to remove residual magnesium salts .
Data Contradiction Analysis
Q. Conflicting reports exist on the reactivity of this compound in polar vs. non-polar solvents. How can these discrepancies be resolved?
Methodological Answer: Contradictions arise from solvent-dependent aggregation states. In polar solvents (e.g., acetonitrile), the borate dissociates into free ions, enhancing catalytic activity. In non-polar solvents, ion pairing reduces reactivity. Researchers should:
- Conduct conductivity measurements to assess ionic dissociation.
- Use UV-Vis spectroscopy to monitor aggregation via shifts in λmax.
- Compare reaction yields in solvent systems with varying dielectric constants .
Methodological Tables
Q. Table 1: Comparison of Ion Exchange Reagents for Borate Synthesis
| Reagent Type | Example | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Potassium | K₂CO₃ | 85–90 | ≥98 | Residual Mg²⁺ removal |
| Sodium | NaF | 75–80 | ≥95 | Lower solubility in H₂O |
| Ammonium | NH₄Cl | 70–75 | ≥90 | Hygroscopic byproducts |
| Adapted from . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
